a-Substance IB

Description

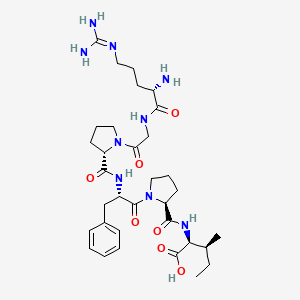

a-Substance IB is a flavonoid compound identified for its inhibitory activity against human topoisomerase IB (topo I), an enzyme critical for DNA replication and transcription. It belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone with specific hydroxylation and glycosylation patterns . Studies indicate that this compound acts as a dual-function agent: it inhibits topo I relaxation activity and stabilizes the DNA-topo I cleavable complex (poisoning effect), while also exhibiting DNA intercalation properties.

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N9O7/c1-3-20(2)27(32(48)49)40-30(46)25-14-9-17-42(25)31(47)23(18-21-10-5-4-6-11-21)39-29(45)24-13-8-16-41(24)26(43)19-38-28(44)22(34)12-7-15-37-33(35)36/h4-6,10-11,20,22-25,27H,3,7-9,12-19,34H2,1-2H3,(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,35,36,37)/t20-,22-,23-,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFNVJXYWKWZTB-OWNCGHDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of a-Substance IB are currently unknown. The identification of these targets is crucial for understanding the therapeutic potential of this compound. The targets could be a variety of proteins or receptors in the body that interact with this compound to produce its effects.

Mode of Action

The mode of action of this compound involves its interaction with its targets. Once this compound binds to its targets, it can alter their function, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

This compound may affect various biochemical pathways in the body. These pathways could involve a series of reactions that transform the this compound or transmit its effects throughout the body. The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties determine how this compound is taken up by the body, how it is distributed to its sites of action, how it is metabolized into other compounds, and how it is ultimately eliminated from the body. These properties can significantly impact the bioavailability of this compound, which is the amount of the drug that is able to have an active effect.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological processes. Understanding these effects is key to predicting the potential therapeutic uses of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors such as diet and lifestyle. Understanding how these factors affect the action of this compound can help optimize its use and minimize potential side effects.

Comparison with Similar Compounds

Structural and Functional Classification

Flavonoids and related polyphenolic compounds are categorized based on their core structures and substituents. a-Substance IB falls under flavones, which differ from flavonols (e.g., quercetin) by the absence of a hydroxyl group at the 3-position. Below is a comparative analysis of key compounds:

| Compound | Class | Topo I Poisoning | DNA Intercalation | pH Sensitivity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Flavone | High | Moderate | High (pKa ~7.4) | C-glycosylation, 5,7-dihydroxylation |

| Quercetin | Flavonol | Moderate | High | Moderate | 3-hydroxyl, 3',4'-dihydroxylation |

| Orientin | C-glycosylflavone | Low | Yes | High | C-glycoside at C-8, 6-hydroxylation |

| Genistein | Isoflavone | Low | No | Low | 4',5,7-trihydroxylation, isoflavone core |

| Epigallocatechin | Catechin | None | No | Moderate | Gallate ester, 3',4',5'-trihydroxylation |

Key Findings :

- Topo I Inhibition: Flavones (e.g., this compound) and flavonols exhibit the strongest poisoning effects, likely due to planar structures that facilitate DNA interaction .

- DNA Intercalation: Compounds with hydroxyl groups at the 5 and 7 positions (this compound, quercetin) show higher intercalation, correlating with their ability to unwind DNA.

- Glycosylation Impact : C-glycosylation (e.g., orientin) reduces topo I poisoning compared to aglycones, possibly due to steric hindrance .

Mechanistic Divergences

- pH-Dependent Activity : this compound and orientin exhibit significant pH sensitivity, with pKa values near physiological pH. Subtle pH changes alter their solubility, aggregation, and oxidative stability, complicating in vivo applications .

Research Implications and Challenges

The structural determinants of this compound’s activity highlight the importance of:

- Optimizing Hydroxylation Patterns : 5,7-Dihydroxylation enhances DNA binding but may increase oxidative degradation.

- Stabilizing Glycosides : Modifying glycosylation sites (e.g., O- vs C-glycosides) could balance bioavailability and efficacy.

- pH-Resistant Formulations : Encapsulation or prodrug strategies may mitigate pH-related instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.